Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate, can be achieved through various methods. One common method is the Fiesselmann synthesis, which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The specific conditions and reagents used can vary depending on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and processes.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H12O3S2 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-propan-2-ylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S2/c1-5(2)13-7-4-6(10)8(14-7)9(11)12-3/h4-5,10H,1-3H3 |
InChI Key |
NMBDGBHMHDKYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.